molecular formula C14H13N3O4 B5049118 ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate

ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate

Cat. No. B5049118
M. Wt: 287.27 g/mol
InChI Key: OHMQYISSTLMOIO-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate is a complex organic compound. It contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms. It also contains a pyridinyl group, which is a basic aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the nitro group attached to the pyridinyl group, and the benzoate ester. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Nitro compounds are known to undergo a variety of chemical reactions, including reduction to amines and reaction with nucleophiles. The pyridinyl group can also participate in various reactions due to the presence of a nitrogen atom in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, nitro compounds tend to have high melting and boiling points due to their polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many nitro compounds exhibit biological activity and are used as pharmaceuticals or pesticides .

Safety and Hazards

Like many nitro compounds, this compound could potentially be explosive under certain conditions. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound, such as its use in pharmaceuticals or materials science. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

ethyl 4-[(5-nitropyridin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-13-8-7-12(9-15-13)17(19)20/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMQYISSTLMOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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